molecular formula C12H14O7 B099446 Phenylglucuronide CAS No. 16063-67-5

Phenylglucuronide

Cat. No. B099446
CAS RN: 16063-67-5
M. Wt: 270.23 g/mol
InChI Key: WVHAUDNUGBNUDZ-SDQGTYQYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Phenylglucuronide is a metabolite formed in the liver after the consumption of alcohol. It is a conjugate of glucuronic acid and phenylethanol, and its presence in urine is used as a biomarker for alcohol consumption.

Scientific Research Applications

1. Genetic and Phenotypic Studies

Phenylglucuronide, although not directly mentioned, is relevant in the context of genetic and phenotypic studies. The PhenX Toolkit, developed by RTI International and the National Human Genome Research Institute, is used in genome-wide association studies to relate phenotypes to specific genetic variations. This toolkit aids in data harmonization and replication across studies, essential for genetic research, potentially involving compounds like Phenylglucuronide (Hamilton et al., 2011).

2. Physical Activity and Physical Fitness Research

In the realm of physical activity and fitness, PhenX Toolkit also provides standardized measures, facilitating research in areas that could indirectly relate to the metabolism of substances such as Phenylglucuronide. This standardization is crucial for cross-study comparisons and large-scale genetic studies (Haskell et al., 2012).

3. Mental Health Research

The toolkit is also used in mental health research, implying potential relevance in studies involving the metabolism and effects of various substances, possibly including Phenylglucuronide. This approach facilitates data harmonization across mental health studies (Barch et al., 2016).

4. Environmental Impact Studies

Environmental impact studies, such as those examining the effects of phenylurea herbicides on microbial communities, can relate to the understanding of compounds like Phenylglucuronide. These studies assess the ecological impact of chemicals and their indirect effects on various biological systems (Pesce et al., 2006).

5. Tobacco Regulatory Research

The use of PhenX measures in tobacco regulatory research might indirectly involve the study of compounds like Phenylglucuronide, as these measures aid in assessing the impact of tobacco products on human health (Ribisl et al., 2020).

6. Nutritional and Dietary Supplement Research

In nutrition and dietary supplement research, standardized measures like those in the PhenX Toolkit could potentially be used in studies involving Phenylglucuronide, especially those examining the impact of diet on drug metabolism and health (Stover et al., 2010).

7. Drug Discovery and Pharmacology

While Phenylglucuronide is not directly mentioned, its relevance in pharmacology and drug discovery is implicit. Research in these fields often involves the study of drug metabolism and interactions, where compounds like Phenylglucuronide could be of interest (Drews, 2000).

properties

CAS RN

16063-67-5

Product Name

Phenylglucuronide

Molecular Formula

C12H14O7

Molecular Weight

270.23 g/mol

IUPAC Name

(2S,3S,4S,5R)-3,4,5-trihydroxy-6-phenoxyoxane-2-carboxylic acid

InChI

InChI=1S/C12H14O7/c13-7-8(14)10(11(16)17)19-12(9(7)15)18-6-4-2-1-3-5-6/h1-5,7-10,12-15H,(H,16,17)/t7-,8-,9+,10-,12?/m0/s1

InChI Key

WVHAUDNUGBNUDZ-SDQGTYQYSA-N

Isomeric SMILES

C1=CC=C(C=C1)OC2[C@@H]([C@H]([C@@H]([C@H](O2)C(=O)O)O)O)O

SMILES

C1=CC=C(C=C1)OC2C(C(C(C(O2)C(=O)O)O)O)O

Canonical SMILES

C1=CC=C(C=C1)OC2C(C(C(C(O2)C(=O)O)O)O)O

synonyms

phenylglucuronide

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Phenylglucuronide
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Phenylglucuronide
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Phenylglucuronide
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Phenylglucuronide
Reactant of Route 5
Phenylglucuronide
Reactant of Route 6
Phenylglucuronide

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